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Compound Focus: (S)-Azelastine Hydrochloride

CAS No.: 153408-27-6

Cat. No.: S542535

Core Pharmacological Properties

Property Description

Primary Selective histamine H1-receptor antagonist (inverse agonist) [1] [2].

Mechanism

Secondary Very low affinity for beta-adrenergic and muscarinic receptors, minimizing off-
Binding target effects [3].

Onset of Action Intranasal: <1 hour (significant relief in 30 min); Ophthalmic: as fast as 3 minutes

[1] [4] [3].

Duration of Action  Relatively long; efficacy maintained over a 12-hour dosing interval [1] [5].

Additional Anti-allergic & Anti-inflammatory Properties

Beyond H1-receptor antagonism, Azelastine exhibits several other actions [1] [6]:
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Action Effect

Mast Cell Stabilization Inhibits release of pre-formed and newly generated mediators like
histamine, tryptase, TNF-a, and IL-6 [1].

Inhibition of Reduces production and release of leukotrienes (via phospholipase A2
Inflammatory Mediators inhibition), kinins, and cytokines (IL-2, IL-3, IL-4) [1] [7] [6].

Effect on Adhesion Down-regulates expression of intercellular adhesion molecule-1 (ICAM-1)
Molecules [5].

The following diagram illustrates the multi-target mechanism of action of Azelastine in suppressing the

allergic response.
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Azelastine's multi-target mechanism suppresses the allergic response by stabilizing mast cells, blocking the

H1 receptor, and inhibiting inflammatory mediators.

Pharmacokinetics at a Glance

Parameter Description

Systemic Bioavailability Approximately 40% [1] [8] [5].
(Intranasal)

Time to Peak Plasma 2-3 hours post intranasal administration [1] [5].
Concentration (Cmax)

Protein Binding Azelastine: ~88%; Desmethylazelastine (metabolite): ~97% [1].

Metabolism Oxidative metabolism primarily via cytochrome P450 (CYP3A4,
CYP2D6, CYP1AZ2) to active metabolite desmethylazelastine [1].

Elimination Half-life Azelastine: ~22 hours; Desmethylazelastine: ~54 hours [1] [5].

Route of Elimination Primarily fecal (~75%), with less than 10% as unchanged drug [1].

Key Experimental Methodologies

The following are core experimental protocols used to characterize Azelastine's properties.

Radioligand Binding Assay for Receptor Affinity

This methodology is used to determine the binding affinity (IC50) of Azelastine for histamine H1 receptors

and other targets [3].

¢ Tissue/Receptor Source: Use human lung tissue or cultured cells expressing the human H1
receptor.
¢ Radioligands: Employ specific labeled ligands:
o For H1 receptors: [3H]pyrilamine.
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o For B-receptors: [*2°|]pindolol.
o For muscarinic receptors: [*H]quinuclidinyl benzilate (QNB).
e Procedure:

o Prepare membrane fractions containing the receptors.

o Incubate membranes with the fixed concentration of radioligand and increasing concentrations
of unlabeled Azelastine (competitive binding).

o Separate the bound radioligand from the free via rapid filtration or centrifugation.

o Measure the radioactivity in the bound fraction.

o Data Analysis: Use software to calculate the concentration of Azelastine that inhibits 50% of
specific radioligand binding (IC50 value).

Preparation of Azelastine Nanosuspension

This protocol aims to enhance the solubility and bioavailability of poorly water-soluble Azelastine for

intranasal delivery [7].

e Materials: Azelastine, Chondroitin (polymer), Ethanol (solvent), Tween-80 (surfactant), B-cyclodextrin
(stabilizer), Purified Water.
e Procedure (Precipitation Method):
o Organic Phase: Dissolve 200 mg of Azelastine in 10 mL of Ethanol.
o Aqueous Phase: Dissolve 200 mg of Chondroitin and 1.00 g of 3-cyclodextrin in 20 mL of
purified water, adding 1.0 mL of Tween-80.
o Formation: Under continuous magnetic stirring, add the organic phase dropwise into the
agueous phase to precipitate the nanosuspension.
o Characterization: Determine particle size, polydispersity index (PDI), and zeta potential using
dynamic light scattering (DLS). A target size is ~500 nm with a PDI of <0.3 and a zeta potential
of ~-20 mV for stability.

Advanced Research & Clinical Implications

¢ Synergy with Corticosteroids: Preclinical research indicates H1 receptor signaling can modulate
glucocorticoid receptor (GR) activity. Azelastine, as an inverse agonist, may enhance GR-mediated
transactivation, providing a molecular rationale for its enhanced efficacy when combined with
intranasal corticosteroids like fluticasone propionate [9].

e Emerging Antiviral Activity: A 2025 Phase 2 clinical trial demonstrated that Azelastine 0.1% nasal
spray used three times daily significantly reduced the risk of PCR-confirmed SARS-CoV-2 infection
compared to placebo, suggesting a new potential application for its prophylactic use [10].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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